molecular formula C15H17NOS2 B2891493 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide CAS No. 1251626-34-2

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide

Cat. No.: B2891493
CAS No.: 1251626-34-2
M. Wt: 291.43
InChI Key: MQPOGVMAHYORPG-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenylthio group (C₆H₅S) at the 3-position and a 2-(thiophen-3-yl)ethyl moiety at the N-terminus.

Properties

IUPAC Name

3-phenylsulfanyl-N-(2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-15(16-9-6-13-7-10-18-12-13)8-11-19-14-4-2-1-3-5-14/h1-5,7,10,12H,6,8-9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOGVMAHYORPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves the reaction of a thiophene derivative with a phenylthio compound under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of the phenylthio compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and solar cells.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio and thiophene groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and reported properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Propanamide, 3-(diethylamino)-2-methyl-N-phenyl-2-(phenylthio) (CAS: 66349-57-3) Diethylamino, methyl, phenylthio - Enhanced lipophilicity due to diethylamino
(E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9c) Naphthyl, phenylthio-selanyl 445.05 DOT1L inhibition; antitumor activity
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Ethylphenyl, methylphenyl, tetrazolyl 335.40 Tetrazole as a bioisostere; improved solubility
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide Methylphenoxy, thiazolyl-sulfonylphenyl - Potential enzyme inhibition via sulfonamide
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Chlorophenethyl, methoxynaphthyl - High thermal stability (m.p. data pending)
3-[(2-Fluorophenyl)thio]propanamide 2-Fluorophenylthio 199.25 Electronegative fluorine enhances polarity

Physicochemical and Thermal Properties

  • Melting Points : Analogs such as (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide () exhibit melting points of 126–127°C, suggesting that halogenation and sulfonamide groups improve crystallinity and stability .

Biological Activity

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide is a compound of interest due to its unique structural features, which include a thiophene ring and a phenylthio group. These characteristics suggest potential applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H15NS2\text{C}_{14}\text{H}_{15}\text{N}\text{S}_{2}

This structure includes:

  • Phenylthio group : Contributes to the compound's interaction with biological targets.
  • Thiophene moiety : Known for its electronic properties and biological activity.

Antimicrobial Properties

Research indicates that 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide exhibits significant antimicrobial activity . Preliminary studies suggest it interacts with bacterial enzymes or membrane components, disrupting their function. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, demonstrating a promising profile as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it induces apoptosis in cancer cell lines through mitochondrial pathways. Specifically, it has been noted to affect proteins involved in cell survival, such as Bcl-2 and Mcl-1.

A notable study demonstrated that treatment with this compound resulted in a significant decrease in cell viability across several cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (breast cancer)5.0
A549 (lung cancer)7.5
HeLa (cervical cancer)6.0

The biological activity of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide is believed to stem from its ability to modulate cellular processes through interaction with specific molecular targets:

  • Enzyme Inhibition : The phenylthio and thiophene groups may interact with enzymes involved in critical metabolic pathways, inhibiting their activity.
  • Apoptosis Induction : The compound activates apoptotic pathways by affecting mitochondrial membrane potential and promoting the release of cytochrome c.
  • Redox Reactions : It may participate in redox reactions that influence cellular signaling pathways, further contributing to its biological effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential application as an antibacterial agent.

Study on Cancer Cell Lines

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that treatment led to increased apoptosis markers, such as caspase activation and PARP cleavage, indicating effective induction of programmed cell death.

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